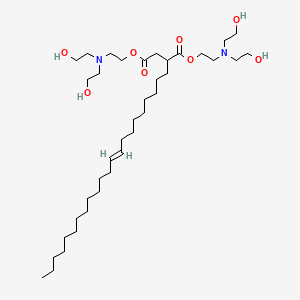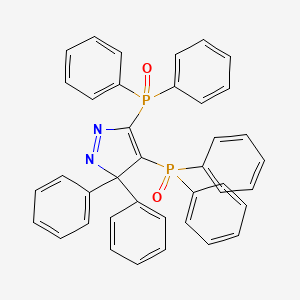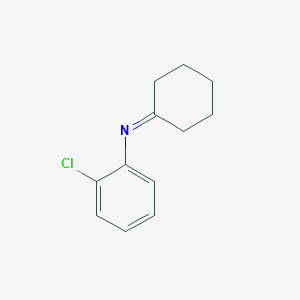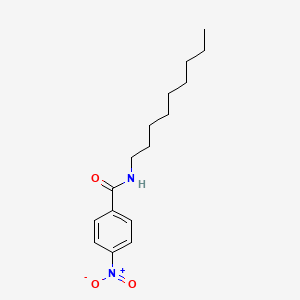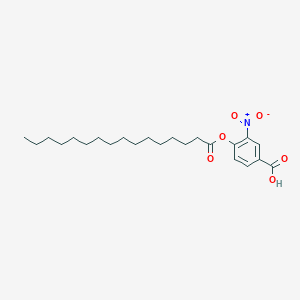
4-(Hexadecanoyloxy)-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexadecanoyloxy)-3-nitrobenzoic acid: is an organic compound characterized by the presence of a benzoic acid core substituted with a hexadecanoyloxy group at the 4-position and a nitro group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecanoyloxy)-3-nitrobenzoic acid typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with hexadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexadecanoyloxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3-nitrobenzoic acid and hexadecanoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: 4-(Hexadecanoyloxy)-3-aminobenzoic acid.
Hydrolysis: 4-Hydroxy-3-nitrobenzoic acid and hexadecanoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Hexadecanoyloxy)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated in specific biological environments.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 4-(Hexadecanoyloxy)-3-nitrobenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, the compound may disrupt microbial cell membranes or interfere with essential enzymatic processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The ester linkage allows for controlled release of the active moiety in targeted environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-nitrobenzoic acid: Lacks the hexadecanoyloxy group, making it less lipophilic.
4-(Hexadecanoyloxy)benzoic acid: Lacks the nitro group, which reduces its potential for bioreduction.
3-Nitrobenzoic acid: Lacks both the hexadecanoyloxy and hydroxy groups, making it less versatile in chemical reactions.
Uniqueness
4-(Hexadecanoyloxy)-3-nitrobenzoic acid is unique due to the combination of a long-chain fatty acid ester and a nitro group on the benzoic acid core. This structural combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for targeted biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
65354-57-6 |
|---|---|
Formule moléculaire |
C23H35NO6 |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
4-hexadecanoyloxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C23H35NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)30-21-17-16-19(23(26)27)18-20(21)24(28)29/h16-18H,2-15H2,1H3,(H,26,27) |
Clé InChI |
ZYNFBWHGSYVXSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


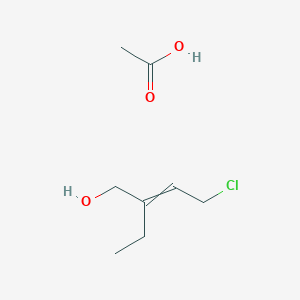
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
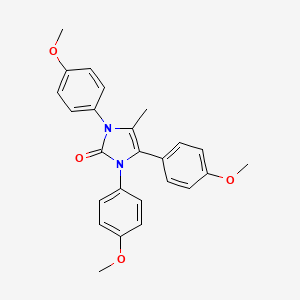
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
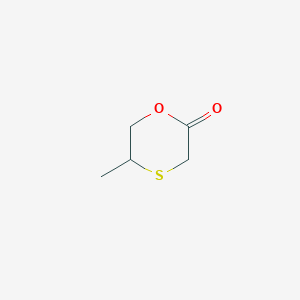

![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)


